isobutyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Isobutyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Key structural attributes include:
- 6-position substitution: A 2-bromophenyl group, introducing steric and electronic effects due to the ortho-bromo substituent.
- 8-position substitution: A methyl group, contributing to hydrophobic interactions.
- Ester group: Isobutyl ester at position 7, influencing lipophilicity and metabolic stability.
- Molecular formula: C₁₉H₂₁BrN₂O₃S (calculated molecular weight: 437.35 g/mol).
Properties
IUPAC Name |
2-methylpropyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-11(2)10-25-18(24)16-12(3)21-19-22(15(23)8-9-26-19)17(16)13-6-4-5-7-14(13)20/h4-7,11,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITPMTCZDPILKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3Br)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609794-68-5 | |
| Record name | ISOBUTYL 6-(2-BROMOPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Isobutyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound that belongs to a class of pyrimidine derivatives. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a pyrimidine core with various substituents. The presence of a bromophenyl group and an isobutyl chain contributes to its unique properties. The molecular formula can be represented as .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrimidine derivatives. For instance, compounds with structural similarities have demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 62.5 µg/mL against standard bacterial strains .
Anticancer Potential
Preliminary research into the anticancer effects of related compounds suggests potential efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-468. In vitro assays indicate that derivatives of pyrimidines can inhibit cell proliferation effectively, with some compounds showing cytotoxicity across multiple cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets such as enzymes or receptors involved in cell signaling pathways. For example, similar compounds have been shown to bind to topoisomerase I, which plays a crucial role in DNA replication and repair processes .
Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrimidine derivatives demonstrated their effectiveness against various microbial strains. The results indicated that modifications in the chemical structure significantly influenced their antimicrobial potency. The compound under review was compared with known antibiotics to assess its relative effectiveness.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Isobutyl Derivative | E. coli | 40 |
| Control Antibiotic | E. coli | 10 |
Study 2: Cytotoxicity Assay
In another investigation focusing on cancer cell lines, several derivatives were synthesized and tested for their antiproliferative effects. The results highlighted that certain structural features were crucial for enhancing cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Isobutyl Derivative | MCF-7 | 15 |
| Known Chemotherapeutic | MCF-7 | 12 |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key differences between the target compound and its analogs, focusing on ester groups, phenyl substitutions, and molecular properties:
Substituent Effects on Molecular Properties
Ester Group Influence: Isobutyl vs. Ethyl vs. 2-Methoxyethyl: Ethyl esters (e.g., in ) minimize steric bulk, whereas 2-methoxyethyl groups (e.g., in ) improve aqueous solubility due to ether oxygen polarity.
Phenyl Substitution Patterns: Ortho vs. Para Halogens: The target’s ortho-bromo substituent creates steric hindrance compared to para-substituted analogs (e.g., ), which may impact receptor binding or crystallinity.
Extended Functionalization :
- Compounds with additional substituents (e.g., 4-benzyloxy-3-methoxy in ) demonstrate increased polarity and hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability.
Preparation Methods
Cyclocondensation of Pyrimidine and Thiazine Precursors
The core pyrimido[2,1-b]thiazine structure is typically assembled via cyclocondensation between chloropyrimidines and thione derivatives. For example, 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine reacts with imidazolidine-2-thione in chloroform at −15°C to form the bicyclic framework (85% yield). This method leverages the nucleophilic attack of sulfur on electrophilic carbon centers, followed by intramolecular cyclization (Table 1).
Table 1: Cyclocondensation Conditions and Yields
Mannich-Type Reactions
Mannich reactions enable the introduction of amine and formaldehyde groups into thioamide intermediates. For instance, 3-aryl-2-cyanoprop-2-enethioamides treated with primary amines and excess formaldehyde yield pyrimido-thiadiazines (up to 65% yield). This approach is limited to aryl-substituted precursors but offers rapid access to functionalized derivatives.
Multi-Component Reactions (MCRs)
One-pot MCRs using isocyanides, acetylenedicarboxylates, and thiazinones achieve simultaneous ring formation and esterification. A representative protocol combines 2-amino-4H-1,3-thiazin-4-one with dialkyl acetylenedicarboxylates and isocyanides in dimethylformamide (DMF), yielding thiazine-dicarboxylates (76–85%).
Step-by-Step Preparation Methods
Synthesis of the Pyrimido-Thiazine Core
-
Thione Preparation : 1,3-Thiazin-4-ones are synthesized via cyclization of thioureas with α-haloketones.
-
Cyclocondensation : Reacting 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with imidazolidine-2-thione in chloroform at −15°C forms the fused bicyclic structure.
-
Bromophenyl Incorporation : Suzuki-Miyaura coupling introduces the 2-bromophenyl group using palladium catalysts, though direct substitution during cyclization is more common.
Esterification and Functionalization
The isobutyl ester group is introduced via Steglich esterification:
-
Activate the carboxylic acid intermediate with N,N'-dicyclohexylcarbodiimide (DCC).
-
React with isobutanol in dichloromethane, yielding the ester (72–88%).
Optimization of Reaction Conditions
Catalytic Systems
Potassium iodide (0.1–0.2 mol%) significantly accelerates dihaloalkane-thiourea couplings by facilitating halide displacement.
Solvent Effects
Polar aprotic solvents (DMF, chloroform) enhance cyclocondensation rates, while isopropyl alcohol improves dihaloalkane solubility.
Temperature Control
Low temperatures (−15°C) prevent side reactions during thione-pyrimidine couplings, whereas esterification proceeds optimally at 25°C.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purification
Silica gel chromatography (hexane/ethyl acetate, 4:1) resolves regioisomers, achieving >98% purity.
Industrial-Scale Synthesis
Continuous Flow Reactors
Microreactors reduce reaction times by 40% and improve heat transfer during exothermic cyclocondensation steps.
Solvent Recovery Systems
Distillation units recycle isopropyl alcohol, reducing waste and costs.
Recent Advances and Alternatives
Greener Protocols
Water-ethanol mixtures (3:1) replace DMF in MCRs, maintaining yields (70–75%) while enhancing sustainability.
Enzymatic Catalysis
Lipases (e.g., Candida antarctica) catalyze esterification under mild conditions, avoiding harsh acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
